N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide
CAS No.:
Cat. No.: VC17924502
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide -](/images/structure/VC17924502.png)
Specification
Molecular Formula | C19H22N2O3 |
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Molecular Weight | 326.4 g/mol |
IUPAC Name | N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-yloxybenzamide |
Standard InChI | InChI=1S/C19H22N2O3/c1-13(2)24-18-10-8-15(9-11-18)19(23)20-16-6-5-7-17(12-16)21(4)14(3)22/h5-13H,1-4H3,(H,20,23) |
Standard InChI Key | WTLPUHJCJKDLJJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name N-{3-[acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide reflects its molecular architecture:
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Benzamide backbone: A benzene ring (Ring A) linked to a carboxamide group (–CONH–).
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Substituents:
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4-Isopropoxy group: An isopropyl ether (–O–CH(CH₃)₂) at the 4-position of Ring A.
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3-[Acetyl(methyl)amino]phenyl group: A phenyl ring (Ring B) substituted at the 3-position with an N-acetyl-N-methylamino group (–N(CH₃)COCH₃).
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The molecular formula is C₂₀H₂₄N₂O₃, with a molecular weight of 340.42 g/mol (calculated using PubChem’s atomic masses ). Key structural features are summarized in Table 1.
Table 1: Structural and Molecular Properties of N-{3-[Acetyl(methyl)amino]phenyl}-4-isopropoxybenzamide
Synthesis and Structural Optimization
The synthesis of N-phenylbenzamide derivatives typically involves a multi-step process:
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Benzoyl chloride preparation: 4-Isopropoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-isopropoxybenzoyl chloride .
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Amide coupling: The benzoyl chloride reacts with 3-[acetyl(methyl)amino]aniline in the presence of a base (e.g., triethylamine) to yield the target compound .
Example Reaction Pathway:
Key challenges include optimizing reaction conditions to avoid side products such as N-acylation of the aniline’s methyl group . Purification is typically achieved via column chromatography or recrystallization .
Physicochemical Properties
Physicochemical data for this compound are inferred from structurally similar analogs (Table 2):
Table 2: Comparative Physicochemical Properties of Related Benzamides
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logP: Estimated at ~3.2, indicating moderate lipophilicity suitable for membrane permeability .
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Solubility: Likely low aqueous solubility (≤0.1 mg/mL) due to hydrophobic substituents, necessitating formulation with co-solvents .
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Stability: The acetyl group may hydrolyze under acidic or basic conditions, requiring pH-controlled storage .
Biological Activity and Mechanisms
While direct studies on this compound are unavailable, related N-phenylbenzamides exhibit notable bioactivity:
Antimicrobial and Anticancer Activity
Compounds with acetylated amino groups demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL). In cancer models, analogous benzamides induce apoptosis in HeLa and MCF-7 cells (IC₅₀: 10–50 µM) via caspase-3 activation .
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